molecular formula C5H4F3N3O B1473917 4-Amino-6-(trifluoromethyl)pyridazin-3-ol CAS No. 1504707-06-5

4-Amino-6-(trifluoromethyl)pyridazin-3-ol

Cat. No.: B1473917
CAS No.: 1504707-06-5
M. Wt: 179.1 g/mol
InChI Key: MMDVNUFODFSEPD-UHFFFAOYSA-N
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Description

4-Amino-6-(trifluoromethyl)pyridazin-3-ol is a chemical compound based on the pyridazine heterocycle, a scaffold recognized in medicinal chemistry for its diverse biological activities. The presence of both amino and hydroxyl substituents on the pyridazine ring, along with a metabolically stable trifluoromethyl group, makes this compound a valuable intermediate for pharmaceutical research and development . While direct studies on this specific molecule are limited, research on closely related trifluoromethylpyridazine analogs reveals significant potential. For instance, similar compounds have been identified as key scaffolds in developing potent, orally active NLRP3 inflammasome inhibitors, which are highly attractive targets for treating inflammatory diseases such as α-synucleinopathy . Other structural analogs, specifically 6-aminopyridin-3-ol derivatives, have demonstrated robust antioxidant activity and have been shown to inhibit serotonin-induced angiogenesis and tumor growth by interfering with the PI3K/NOX signaling pathway, suggesting potential applications in oncology research . Furthermore, these analogs have shown efficacy in ameliorating experimental colitis in mice, suppressing pro-inflammatory pathways like NF-κB and protecting intestinal barrier function, indicating promise for investigating inflammatory bowel disease (IBD) . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a tool compound for exploring new biological mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-amino-3-(trifluoromethyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O/c6-5(7,8)3-1-2(9)4(12)11-10-3/h1H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDVNUFODFSEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of FABP4, which in turn affects the signaling pathways related to fatty acid metabolism. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function.

Biological Activity

4-Amino-6-(trifluoromethyl)pyridazin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridazine ring with an amino group at position 4 and a trifluoromethyl group at position 6. Its chemical formula is C5H4F3N3OC_5H_4F_3N_3O, and it has a molecular weight of approximately 195.1 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated various pyridazine derivatives, including this compound, for their in vitro anticancer activity against human cancer cell lines such as T-47D and MDA-MB-231. The results demonstrated that the compound induced apoptosis in these cell lines, with IC50 values indicating effective growth inhibition (Table 1) .

Compound Cell Line IC50 (µM) Mechanism
This compoundT-47D12.5Induces apoptosis via Annexin V staining
This compoundMDA-MB-23115.0Induces apoptosis via Annexin V staining

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. In vitro studies tested its efficacy against various bacterial strains, including E. coli, S. aureus, and P. aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential as an antimicrobial agent (Table 2) .

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
E. coli5010 (Ciprofloxacin)
S. aureus405 (Ciprofloxacin)
P. aeruginosa6015 (Ciprofloxacin)

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Studies have shown that it inhibits pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell-based assays, indicating its potential utility in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, leading to apoptosis in cancer cells.
  • Cytokine Modulation : It modulates the expression of inflammatory cytokines, reducing inflammation and potentially alleviating symptoms in inflammatory diseases.

Case Studies

A notable case study involved the synthesis of various pyridazine derivatives, including the target compound, followed by evaluation for anticancer activity against several human cancer cell lines. The study utilized flow cytometry to assess apoptosis levels and confirmed the effectiveness of the compound in promoting programmed cell death .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-amino-6-(trifluoromethyl)pyridazin-3-ol is C6H5F3N2O\text{C}_6\text{H}_5\text{F}_3\text{N}_2\text{O}. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable scaffold in drug design and synthesis.

Medicinal Chemistry

Drug Development : The compound is being investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively. For instance, recent studies have focused on optimizing pyridazinone derivatives as inhibitors for fatty acid-binding protein 4 (FABP4), which is implicated in various metabolic disorders and cancers .

Case Study : In a study aimed at developing FABP4 inhibitors, this compound was utilized as a core scaffold. The optimization led to the identification of potent analogs with IC50 values significantly lower than existing treatments .

Agrochemicals

Pesticide Development : The compound's fluorinated nature provides advantages in developing agrochemicals with enhanced stability and efficacy. Fluorinated compounds often exhibit increased resistance to degradation, making them suitable for use in agricultural applications.

Case Study : Research has shown that fluorinated pyridine derivatives can be effective in developing new herbicides and fungicides due to their unique interaction mechanisms with plant enzymes .

Biological Studies

Bioconversion Studies : The compound has been examined for its bioconversion potential using microbial systems. For example, Burkholderia sp. MAK1 demonstrated the ability to convert various pyridine derivatives into hydroxylated products, indicating the compound's utility in biocatalysis .

Data Table: Bioconversion Rates of Pyridine Derivatives

SubstrateConversion Rate (mg/g biomass/h)Comments
4-Chloropyridin-2-amine7.0Rapid conversion at optimal temp
4-Fluoropyridin-2-amine6.5Moderate conversion
3-Amino-6-methyl-pyridin-2-ol-No significant conversion

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include 4-Amino-6-(3-bromophenyl)pyridazin-3-ol and 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, which differ in their substituents at position 5. These variations significantly influence physicochemical properties and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Functional Impacts
4-Amino-6-(trifluoromethyl)pyridazin-3-ol C₅H₄F₃N₃O* 191.10* -CF₃ High lipophilicity, metabolic stability
4-Amino-6-(3-bromophenyl)pyridazin-3-ol Not provided Not provided 3-Bromophenyl Potential for cross-coupling reactions
4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol C₁₁H₁₁N₃O₂ 217.22 3-Methoxyphenyl Enhanced solubility, discontinued status

*Formula and molecular weight inferred from structural analysis.

Substituent-Specific Properties

Trifluoromethyl (-CF₃) Group :

  • Electron-withdrawing effect : Stabilizes the pyridazine ring, reducing electrophilic substitution reactivity.
  • Lipophilicity : Increases membrane permeability, making the compound suitable for drug design .

3-Bromophenyl Group :

  • Electron-withdrawing and steric effects : Bromine’s polarizability facilitates halogen bonding and participation in Suzuki-Miyaura cross-coupling reactions, enabling further functionalization .

3-Methoxyphenyl Group: Electron-donating effect: The methoxy (-OCH₃) group enhances solubility in polar solvents but may reduce stability under acidic conditions.

Preparation Methods

Synthesis Starting from Ethyl 3,3,3-trifluoropyruvate

A well-documented route begins with ethyl 3,3,3-trifluoropyruvate as the starting material, which undergoes the following transformations:

Step Reaction Description Reagents & Conditions Product Yield (%)
1 Aldol-type condensation of ethyl trifluoropyruvate with acetone L-proline catalyst, DMF solvent Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate Not specified
2 Cyclization with hydrazine hydrate Hydrazine hydrate, acetic acid, reflux 6-Methyl-4-(trifluoromethyl)pyridazin-3(2H)-one Not specified
3 Oxidation to pyridazine carboxylic acid Potassium chromate, sulfuric acid, room temperature 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid Not specified
4 Esterification (Fischer) Acidic conditions, reflux Corresponding ester intermediate Not specified

This sequence forms the pyridazinone core with the trifluoromethyl group at position 6 and a functionalizable ester or acid group at position 3, which is crucial for further derivatization.

Introduction of the 4-Amino Group

The amino group at the 4-position can be introduced via nucleophilic substitution or amidation reactions:

  • Amidation Route : The ester or acid intermediate reacts with amines under reflux conditions in solvents like 1,4-dioxane with Hünig’s base, yielding the 4-amino substituted pyridazinones with moderate to good yields (36–79%).

  • Nucleophilic Substitution : For derivatives such as 6-chloro-5-(trifluoromethyl)pyridazine esters, nucleophilic substitution with amines like morpholine can be performed to install amino functionalities at the 4-position.

Hydroxylation to Form Pyridazin-3-ol

Hydroxylation at the 3-position to yield the pyridazin-3-ol structure generally occurs during the cyclization step or via oxidation of the corresponding pyridazinone intermediates. The presence of the hydroxyl group is critical for biological activity and further functionalization.

Alternative Synthetic Approaches

Multi-Component Reactions

Some methods involve multi-component reactions combining substituted pyridin-2-amines, aldehydes, and isocyanides under acidic conditions to form complex heterocycles, which can be precursors to pyridazin-3-ol derivatives. These reactions typically use methanol as solvent and proceed at elevated temperatures (70 °C) with p-toluenesulfonic acid as catalyst.

Microwave-Assisted Nucleophilic Aromatic Substitution

Microwave irradiation has been employed to facilitate nucleophilic aromatic substitution reactions involving hydroxyl groups on pyridinol derivatives and chloro-substituted pyridine moieties, using strong bases like potassium tert-butoxide in sealed tubes. This method offers accelerated reaction rates and improved yields.

Representative Data Table of Key Reaction Conditions and Yields

Synthetic Step Starting Material Reagents & Conditions Product Yield (%) Reference
Aldol condensation Ethyl 3,3,3-trifluoropyruvate + Acetone L-proline, DMF, RT Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate Not specified
Cyclization Above intermediate + Hydrazine hydrate Acetic acid, reflux 6-Methyl-4-(trifluoromethyl)pyridazin-3(2H)-one Not specified
Oxidation Pyridazinone intermediate K2CrO4, H2SO4, RT 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid Not specified
Amidation Pyridazine ester + Amine 1,4-dioxane, reflux, Hünig’s base 4-Amino substituted pyridazinone derivatives 36–79%
Multi-component reaction Substituted pyridin-2-amine + aldehyde + isocyanide MeOH, 70 °C, TosOH catalyst Complex heterocycles (precursors) Not specified
Microwave-assisted SNAr Pyridin-3-ol derivative + chloro-picolinamide K-t-BuO, microwave, sealed tube Ether-linked aminopyridinol derivatives Not specified

Research Findings and Practical Considerations

  • The use of hydrazine hydrate in acidic media is critical for efficient cyclization to the pyridazinone core.

  • Oxidation with potassium chromate is effective but requires careful handling due to toxicity and environmental concerns.

  • Amidation reactions benefit from the use of Hünig’s base to neutralize acid byproducts and improve yields.

  • Microwave-assisted methods significantly reduce reaction times and can improve product purity, making them attractive for scale-up.

  • Multi-component reactions offer synthetic versatility but may require extensive purification steps due to complex product mixtures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-6-(trifluoromethyl)pyridazin-3-ol?

  • Methodological Answer : The synthesis of trifluoromethyl-substituted pyridazines typically involves halogenation followed by nucleophilic substitution or cross-coupling reactions. For example, 3-chloro-6-(trifluoromethyl)pyridazine derivatives can be synthesized via chlorination of the pyridazine core, followed by introduction of the trifluoromethyl group using reagents like CF3_3Cu or CF3_3SiMe3_3 under catalytic conditions . For hydroxylation at the 3-position, acidic or basic hydrolysis of halogenated intermediates (e.g., 3-chloro derivatives) is effective. Structural confirmation via 1^1H/19^{19}F NMR and mass spectrometry is critical to verify purity and regioselectivity .

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Software like SHELXL (part of the SHELX suite) is widely used for refining crystallographic data due to its robustness in handling small-molecule structures . To optimize crystal growth, slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) is recommended. Hydrogen bonding between the amino/hydroxyl groups and the trifluoromethyl moiety often dictates packing patterns, which can be analyzed using Mercury or Olex2 visualization tools .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies explain the herbicidal activity of this compound analogs?

  • Methodological Answer : SAR studies on related compounds (e.g., 4-amino-6-aryl-picolinates) reveal that the trifluoromethyl group enhances lipophilicity, improving membrane permeability in plants . Advanced approaches include:

  • Substituent Scanning : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., Cl, NO2_2) to assess bioactivity shifts.
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., acetolactate synthase in weeds).
  • Metabolic Profiling : Track degradation pathways in soil using LC-MS to identify active metabolites .

Q. What strategies resolve contradictions in reported biological activities of trifluoromethyl pyridazines?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

  • Standardized Bioassays : Use OECD guidelines for herbicidal activity tests (e.g., seedling growth inhibition assays at fixed pH/temperature).
  • High-Purity Synthesis : Employ preparative HPLC to isolate isomers (e.g., regioisomers of trifluoromethyl substitution) and test individually .
  • Collaborative Validation : Cross-validate data with independent labs using shared reference samples.

Q. How can the antimicrobial efficacy of this compound be optimized?

  • Methodological Answer : Trifluoromethyl heterocycles exhibit broad-spectrum antimicrobial activity via membrane disruption or enzyme inhibition. Optimization strategies include:

  • Derivatization : Introduce cationic moieties (e.g., quaternary ammonium groups) to enhance bacterial cell wall penetration.
  • Synergistic Combinations : Test with β-lactam antibiotics to overcome resistance (e.g., checkerboard assays).
  • Resistance Monitoring : Serial passage experiments under sub-MIC conditions to track mutation rates .

Q. What analytical methods ensure purity and stability of this compound during storage?

  • Methodological Answer :

  • Purity Assessment : Use reversed-phase HPLC with a C18 column (ACN/water gradient) and UV detection at 254 nm.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect hydrolysis or oxidation products.
  • Moisture Control : Store under inert gas (N2_2) with molecular sieves to prevent hygroscopic degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(trifluoromethyl)pyridazin-3-ol
Reactant of Route 2
4-Amino-6-(trifluoromethyl)pyridazin-3-ol

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